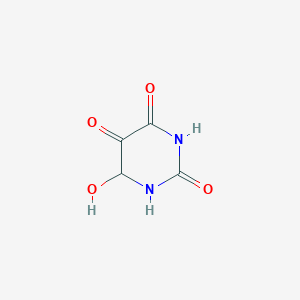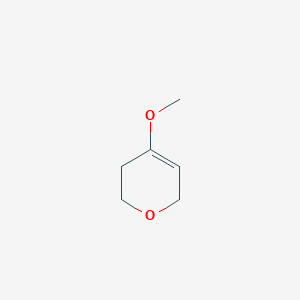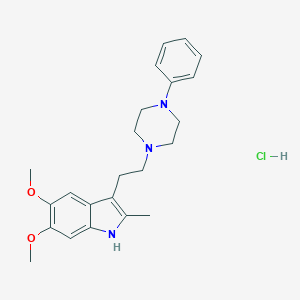
1-Chloro-3-(dodecyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(dodecyloxy)propan-2-ol, also known as CDOP, is a synthetic compound that has gained significant attention in scientific research. It is a chlorinated alcohol derivative of dodecyl glycidyl ether and has been studied for its potential applications in various fields, including biology, chemistry, and medicine.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues by binding to specific cell surface receptors.
Biochemical and Physiological Effects:
1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis, which leads to the death of the cancer cells. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol inhibits the growth of the fungi by disrupting the cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues, leading to increased efficacy and reduced side effects.
Advantages and Limitations for Lab Experiments
1-Chloro-3-(dodecyloxy)propan-2-ol has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 1-Chloro-3-(dodecyloxy)propan-2-ol also has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures. Additionally, 1-Chloro-3-(dodecyloxy)propan-2-ol may not be suitable for some applications due to its chemical properties.
Future Directions
There are several future directions for research involving 1-Chloro-3-(dodecyloxy)propan-2-ol. One potential direction is the development of new drug delivery systems using 1-Chloro-3-(dodecyloxy)propan-2-ol. Another direction is the synthesis of new 1-Chloro-3-(dodecyloxy)propan-2-ol derivatives with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol and its potential applications in various fields of scientific research.
Synthesis Methods
1-Chloro-3-(dodecyloxy)propan-2-ol can be synthesized by reacting dodecyl glycidyl ether with hydrochloric acid in the presence of a catalyst. The reaction results in the formation of 1-Chloro-3-(dodecyloxy)propan-2-ol, which can be purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Chloro-3-(dodecyloxy)propan-2-ol is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential applications in various fields of scientific research. In biology, 1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-Chloro-3-(dodecyloxy)propan-2-ol has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungal species. In chemistry, 1-Chloro-3-(dodecyloxy)propan-2-ol has been used as a reagent in the synthesis of various compounds, including glycidyl ethers and epoxides. In medicine, 1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
properties
CAS RN |
17677-15-5 |
|---|---|
Product Name |
1-Chloro-3-(dodecyloxy)propan-2-ol |
Molecular Formula |
C15H31ClO2 |
Molecular Weight |
278.86 g/mol |
IUPAC Name |
1-chloro-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3 |
InChI Key |
BYAAUZDTUKVBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CCl)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CCl)O |
Other CAS RN |
17677-15-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



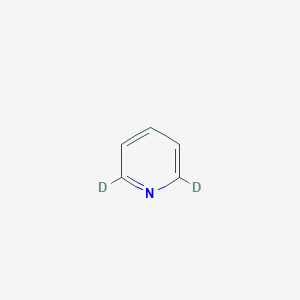
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
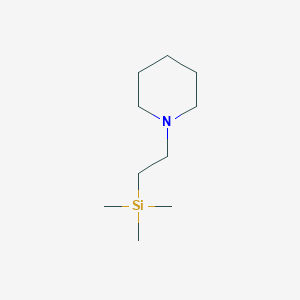
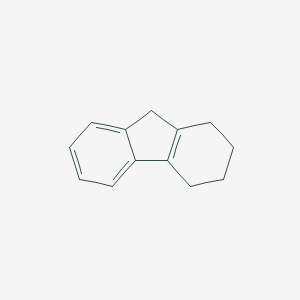
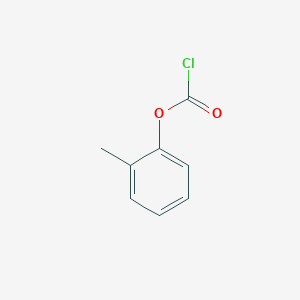


![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

